BenchChemオンラインストアへようこそ!

Norhydrocodone

Pharmacodynamics Analgesia Opioid Receptor

Norhydrocodone (CAS 5083-62-5) is the indispensable N-demethylated hydrocodone metabolite for forensic and clinical toxicology laboratories. Unlike generic opioid metabolites, it provides unequivocal proof of hydrocodone exposure and serves as a specific biomarker for CYP3A4 activity. Its unique in vivo profile—characterized by 70-fold lower analgesic potency and supraspinal-mediated activity—demands certified reference materials to avoid quantitative errors. Ensure assay integrity with our analytical-grade product, accompanied by a deuterated internal standard (norhydrocodone-d3) for robust LC-MS/MS method validation.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 5083-62-5
Cat. No. B1253062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorhydrocodone
CAS5083-62-5
Synonymsnorhydrocodone
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1
InChIInChI=1S/C17H19NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-11,16,18H,3-4,6-8H2,1H3/t10-,11+,16-,17-/m0/s1
InChIKeyJGORUXKMRLIJSV-YNHQPCIGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norhydrocodone (CAS 5083-62-5): A Key Opioid Metabolite Reference Standard for Analytical and Toxicological Research


Norhydrocodone (CAS 5083-62-5) is the primary N-demethylated metabolite of the widely prescribed opioid analgesic hydrocodone, formed predominantly via the cytochrome P450 (CYP) 3A4 isoform in the liver [1]. As a μ-opioid receptor (MOR) selective agonist, it exhibits in vitro binding affinity comparable to its parent compound hydrocodone (Ki ≈ 19.8 nM) but demonstrates a distinct in vivo pharmacodynamic profile characterized by markedly reduced central nervous system (CNS) penetration and, consequently, a dramatically lower analgesic potency [2]. This compound is not approved as a therapeutic agent itself but is instead a critical analytical reference material for forensic toxicology, clinical monitoring, and pharmacokinetic studies, where its accurate quantification is essential for distinguishing hydrocodone exposure from other opioids [3].

The Critical Distinction of Norhydrocodone: Why Standard Opioid Reference Materials Cannot Be Substituted


Substituting a generic 'opioid metabolite' or even the parent drug hydrocodone for norhydrocodone (CAS 5083-62-5) in analytical workflows is scientifically invalid and will lead to significant quantitative and qualitative errors. Norhydrocodone possesses a unique in vivo profile—characterized by an ∼70-fold lower systemic analgesic potency relative to hydrocodone following peripheral administration and a specific route-of-administration-dependent activity, with its analgesia being entirely supraspinally mediated [1]. In contrast, its close structural and metabolic analog, noroxycodone, originates from a different parent compound (oxycodone) and exhibits distinct pharmacokinetic properties and detection windows [2]. Furthermore, in analytical chemistry, norhydrocodone requires a specific deuterated internal standard (norhydrocodone-d3) for accurate LC-MS/MS quantification due to its unique ionization and chromatographic behavior, which differs from hydrocodone and other metabolites [3]. Therefore, the use of certified norhydrocodone reference material is non-negotiable for ensuring data integrity and meeting the requirements of forensic and clinical guidelines.

Quantitative Evidence for the Differentiated Use of Norhydrocodone (CAS 5083-62-5)


In Vivo Analgesic Potency Deficit: Norhydrocodone is 70-fold Less Potent than Hydrocodone via Systemic Routes

Norhydrocodone demonstrates a profound and route-specific difference in its in vivo analgesic potency compared to its parent compound, hydrocodone. Following subcutaneous (s.c.) administration in a rodent tail-flick assay, norhydrocodone was found to be approximately 70-fold less potent than hydrocodone in producing analgesia. This starkly contrasts with its potency following direct intracerebroventricular (i.c.v.) administration, where it exhibited similar potency to hydrocodone [1]. This evidence definitively refutes the notion that norhydrocodone's peripheral inactivity is due to a lack of intrinsic efficacy at the mu-opioid receptor and instead points to a severe limitation in its ability to cross the blood-brain barrier.

Pharmacodynamics Analgesia Opioid Receptor Route of Administration

Supraspinal Mechanism of Analgesia: A Distinctive Feature of Norhydrocodone's Central Activity

The analgesic effect of subcutaneously administered norhydrocodone is uniquely mediated by a supraspinal (brain-level) mechanism, in contrast to the mixed spinal/supraspinal actions of its comparators. This was demonstrated by the fact that analgesia induced by systemic (s.c.) norhydrocodone was completely blocked by the central administration of the opioid antagonist naltrexone into the brain ventricles (i.c.v.). This confirms that the limited analgesia observed from systemic norhydrocodone is almost entirely dependent on drug that reaches and acts on supraspinal centers [1].

Neuropharmacology Analgesia Opioid Receptor Mechanism of Action

Enhanced Proconvulsant Liability: Norhydrocodone Exhibits 3.7–4.6x Greater Potency than Hydrocodone in Inducing Seizures

A key and clinically relevant difference is norhydrocodone's significantly higher potential to induce seizures compared to hydrocodone. In a study where drugs were administered directly into the intrathecal space, norhydrocodone and hydromorphone were found to be approximately 3.7 to 4.6 times more potent than hydrocodone in eliciting seizure activity. Importantly, these seizures were not reversed by the opioid antagonist naltrexone, indicating a non-opioid receptor-mediated mechanism [1]. This represents a distinct toxicological profile.

Toxicology Seizure Adverse Effects Opioid

Human Pharmacokinetics: Norhydrocodone is the Major Circulating Metabolite, Constituting 32-38% of Parent Hydrocodone Levels

In human subjects receiving therapeutic doses of hydrocodone, norhydrocodone is the most abundant metabolite in plasma, with concentrations reaching 32-38% of those of the parent drug, hydrocodone. This is in stark quantitative contrast to hydromorphone, the active metabolite, which constitutes less than 2.1% of the hydrocodone concentration [1]. This metabolic ratio is a key differentiator; while the potent minor metabolite (hydromorphone) may drive therapeutic effect, the major metabolite (norhydrocodone) serves as the primary analytical marker for exposure and compliance.

Pharmacokinetics Metabolism Clinical Pharmacology Human

Defined Enzymatic Origin: Norhydrocodone Formation is Exclusively Catalyzed by CYP3A4

The metabolic formation of norhydrocodone from hydrocodone is a highly specific, single-enzyme process. Studies using human liver microsomes and expressed recombinant cytochrome P450 (CYP) enzymes have conclusively shown that recombinant CYP3A4 exclusively forms norhydrocodone, with no detectable activity from other major drug-metabolizing CYP isoforms such as CYP2D6 [1]. This is in contrast to hydromorphone, whose formation is predominantly catalyzed by CYP2D6 (Km = 26 µM for the high-affinity component) and is therefore subject to genetic polymorphism .

Drug Metabolism Enzymology Pharmacogenomics In Vitro

Validated Application Scenarios for Norhydrocodone (CAS 5083-62-5) Based on Differentiated Evidence


Forensic and Clinical Toxicology: Definitive Confirmation of Hydrocodone Ingestion

Norhydrocodone is the essential analytical marker for confirming hydrocodone use in forensic and clinical toxicology. Given that it is the major circulating metabolite (32-38% of parent drug levels) [1] and is formed exclusively via CYP3A4 [2], its detection in urine, plasma, or oral fluid provides unequivocal evidence of hydrocodone exposure. This distinguishes hydrocodone use from the illicit use of other opioids like oxycodone or heroin, which produce different metabolites (e.g., noroxycodone, 6-monoacetylmorphine). For this application, a certified reference material of norhydrocodone, along with its deuterated internal standard (norhydrocodone-d3) , is mandatory for developing and validating robust, legally defensible LC-MS/MS methods.

Pharmacokinetic and Drug-Drug Interaction (DDI) Research: A Probe for CYP3A4 Activity

Norhydrocodone serves as a highly specific and quantitative biomarker for hepatic CYP3A4 activity in vivo. As its formation from a hydrocodone probe dose is exclusively mediated by CYP3A4 [2], changes in the norhydrocodone-to-hydrocodone plasma concentration ratio can directly reflect the magnitude of CYP3A4 inhibition or induction caused by a co-administered investigational drug. This application leverages the compound's well-defined enzymatic origin and the existence of validated bioanalytical methods for its quantitation [3], making it a valuable tool in clinical pharmacology studies for assessing drug interaction potential.

Pharmaceutical Research: Investigating Structure-Activity Relationships (SAR) in Opioids

Norhydrocodone is a key molecular probe for understanding the structural determinants of opioid pharmacodynamics. The stark difference between its high in vitro affinity for the μ-opioid receptor (similar to hydrocodone) [4] and its profound in vivo inactivity after systemic administration (70-fold less potent) [4] makes it an ideal tool for studying the role of N-substitution on blood-brain barrier penetration and the subsequent central versus peripheral effects of opioid agonists. Its unique proconvulsant profile, which is 3.7-4.6 times more potent than hydrocodone [4], further adds to its utility in neuropharmacology research aimed at dissecting opioid receptor-mediated versus non-opioid effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norhydrocodone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.